盐酸普罗帕酮-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Propafenone-d5 Hydrochloride can be synthesized from phenol and acetic anhydride through a series of reactions, including esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction. This process leads to the formation of 2′-hydroxydihydrochalcone, which undergoes etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation. The overall yield of this method is approximately 25% (L. Xiuzhen et al., 2009).

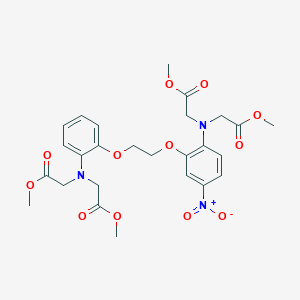

Molecular Structure Analysis

The molecular structure of Propafenone-d5 Hydrochloride and its interactions can be characterized using various spectroscopic techniques. Vibrational, electronic, and reactivity studies, alongside bioactivity assessments using spectroscopic, DFT, and molecular docking approaches, offer insights into its structural, non-linear optical, electronic, and biological properties. These studies reveal the compound's potential for further research in pharmacological applications (J. George et al., 2020).

Chemical Reactions and Properties

Propafenone and its derivatives, including Propafenone-d5 Hydrochloride, undergo various chemical reactions, forming complexes with other chemicals, such as copper(II), that have been studied for their unique properties. These interactions can significantly affect the drug's pharmacokinetics and pharmacodynamics, providing a deeper understanding of its mechanism of action (V. Getova et al., 2006).

Physical Properties Analysis

The physical properties of Propafenone-d5 Hydrochloride, such as solubility, stability, and crystal structure, play a crucial role in its application and effectiveness. The crystal packing of propafenone hydrochloride, for instance, is primarily governed by a system of hydrogen bonds, which is essential for its activity as an antiarrhythmic drug (B. Bruni et al., 2006).

Chemical Properties Analysis

Understanding the chemical properties of Propafenone-d5 Hydrochloride, including its reactivity with other substances and metabolic pathways, is vital for its development and use in medical research. Studies have shown its extensive metabolization, with major pathways involving hydroxylation and N-dealkylation, influenced by genetic factors. This variability in metabolism significantly impacts its pharmacokinetics and pharmacodynamics, highlighting the importance of individualized dosage titration (L. Siddoway et al., 1984).

科学研究应用

分析测定和药代动力学

研究已经开发了盐酸普罗帕酮的振荡测定方法,为 HPLC 和其他方法提供了一种简单、廉价且快速的选择,无需消除系统中的氧气,表明其在药物应用中的质量控制潜力 (郑建斌,2004)。此外,已经建立了一种灵敏的定量分析,用于使用 ESI 在正模式下通过 LC-MS/MS 测定人血浆中的普罗帕酮和两种代谢物(5-羟基普罗帕酮和 N-脱丙基普罗帕酮),突出了其在临床药代动力学研究中的重要性 (H. Patel 等人,2017)。

药效学和毒性

研究已经探讨了普罗帕酮对 HERG 通道的影响,表明其抑制这些通道的潜力,这对于理解其促心律失常风险和指导其临床使用至关重要 (Cristina Arias 等人,2003)。此外,对 CYP2D6 介导的代谢活化和细胞毒性的研究提供了普罗帕酮诱导肝毒性的机制见解,强调了在治疗期间监测肝功能的重要性 (Jiaru Li 等人,2022)。

药物递送系统

盐酸普罗帕酮缓释药物递送系统的开发解决了心律失常治疗改进的需求,提供了可持续释放,这可能增强患者依从性和治疗效果 (Sushil J. Pawar 等人,2011)。

药物稳定性和降解

对儿科使用的外配制口服混悬剂的配方和稳定性的研究不仅促进了儿童的准确给药,而且强调了该药物在各种储存条件下的稳定性,有助于更安全的儿科护理 (Yi-Shiu Lin 等人,2021)。此外,一种用于测定片剂中盐酸普罗帕酮的经过验证的稳定性指示 HPTLC 方法以及使用 GC-MS 鉴定其降解产物,确保了普罗帕酮制剂的可靠性和安全性 (R. Pietraś 等人,2014)。

作用机制

Target of Action

Propafenone-d5 Hydrochloride primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions, which is essential for the initiation and conduction of normal heart rhythms .

Mode of Action

Propafenone-d5 Hydrochloride acts by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by Propafenone-d5 Hydrochloride is the cardiac conduction system . By blocking sodium and potassium channels, it slows the conduction of electrical impulses in the heart, particularly in areas of the heart that are overactive or chaotic . This results in a more regular and controlled heart rhythm.

Pharmacokinetics

Propafenone-d5 Hydrochloride is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of propafenone is polymorphic and genetically determined, leading to marked interindividual variability in the relationships between dose and concentration, and between concentration and pharmacodynamic effects .

Result of Action

The molecular and cellular effects of Propafenone-d5 Hydrochloride’s action result in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions .

Action Environment

Environmental factors such as diet, other medications, and genetic factors can influence the action, efficacy, and stability of Propafenone-d5 Hydrochloride. For instance, co-administration with other drugs can increase the plasma concentrations of Propafenone-d5 Hydrochloride, enhancing its pharmacodynamic effects . Genetic factors, such as the presence of certain liver enzymes, can also affect the metabolism and efficacy of the drug .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent, such as D2O.", "Deuterium gas is bubbled through the solution to replace the hydrogen atoms with deuterium atoms.", "The solution is then treated with NaBH4 to reduce any remaining carbonyl groups to alcohols.", "The resulting mixture is then treated with NaOH to form the free base of Propafenone-d5.", "Hydrochloric acid is added to the free base to form Propafenone-d5 Hydrochloride as a white crystalline solid." ] } | |

CAS 编号 |

1398066-02-8 |

分子式 |

C21H28ClNO3 |

分子量 |

382.94 |

IUPAC 名称 |

1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |

InChI 键 |

XWIHRGFIPXWGEF-LUIAAVAXSA-N |

SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

同义词 |

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride; 2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride; Arythmol-d5; Pronon-d5; Rythmol-d5; Rytmonorm-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。